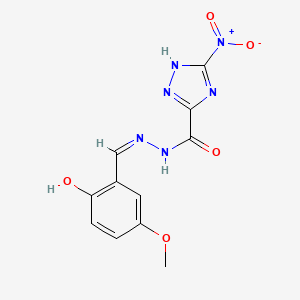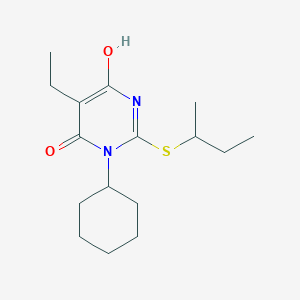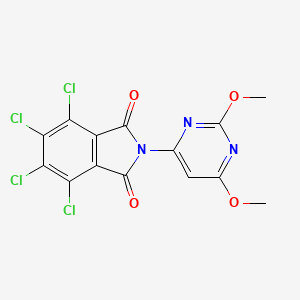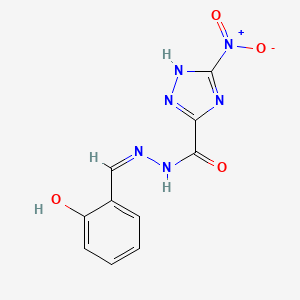
N'-(2-hydroxy-5-methoxybenzylidene)-3-nitro-1H-1,2,4-triazole-5-carbohydrazide
Übersicht
Beschreibung
N-(2-hydroxy-5-methoxybenzylidene)-3-nitro-1H-1,2,4-triazole-5-carbohydrazide, also known as HMBT, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of triazole derivatives, which have shown promising results in various fields of research, including medicinal chemistry, pharmaceuticals, and agrochemicals.
Wissenschaftliche Forschungsanwendungen
N'-(2-hydroxy-5-methoxybenzylidene)-3-nitro-1H-1,2,4-triazole-5-carbohydrazide has been extensively studied for its potential applications in scientific research. It has shown promising results in various fields of research, including medicinal chemistry, pharmaceuticals, and agrochemicals. In medicinal chemistry, N'-(2-hydroxy-5-methoxybenzylidene)-3-nitro-1H-1,2,4-triazole-5-carbohydrazide has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In pharmaceuticals, N'-(2-hydroxy-5-methoxybenzylidene)-3-nitro-1H-1,2,4-triazole-5-carbohydrazide has been studied for its potential as an antibacterial and antifungal agent. It has been shown to exhibit potent activity against a wide range of bacteria and fungi. In agrochemicals, N'-(2-hydroxy-5-methoxybenzylidene)-3-nitro-1H-1,2,4-triazole-5-carbohydrazide has been studied for its potential as a herbicide. It has been shown to exhibit potent activity against various weed species.
Wirkmechanismus
The mechanism of action of N'-(2-hydroxy-5-methoxybenzylidene)-3-nitro-1H-1,2,4-triazole-5-carbohydrazide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the cells. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of certain proteins involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
N'-(2-hydroxy-5-methoxybenzylidene)-3-nitro-1H-1,2,4-triazole-5-carbohydrazide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N'-(2-hydroxy-5-methoxybenzylidene)-3-nitro-1H-1,2,4-triazole-5-carbohydrazide can induce apoptosis and cell cycle arrest in cancer cells. It has also been shown to exhibit potent antibacterial and antifungal activity. In vivo studies have shown that N'-(2-hydroxy-5-methoxybenzylidene)-3-nitro-1H-1,2,4-triazole-5-carbohydrazide can reduce tumor growth in mice. It has also been shown to exhibit herbicidal activity in plants.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(2-hydroxy-5-methoxybenzylidene)-3-nitro-1H-1,2,4-triazole-5-carbohydrazide has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent activity against a wide range of bacteria, fungi, and cancer cells. However, N'-(2-hydroxy-5-methoxybenzylidene)-3-nitro-1H-1,2,4-triazole-5-carbohydrazide also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. It also has a short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on N'-(2-hydroxy-5-methoxybenzylidene)-3-nitro-1H-1,2,4-triazole-5-carbohydrazide. One area of research could be to study its potential as a chemotherapeutic agent for the treatment of cancer. Another area of research could be to study its potential as an antibacterial and antifungal agent for the treatment of infectious diseases. Additionally, further research could be done to optimize the synthesis method of N'-(2-hydroxy-5-methoxybenzylidene)-3-nitro-1H-1,2,4-triazole-5-carbohydrazide and to develop more stable analogs with improved activity and solubility.
Eigenschaften
IUPAC Name |
N-[(Z)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-5-nitro-1H-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O5/c1-22-7-2-3-8(18)6(4-7)5-12-15-10(19)9-13-11(16-14-9)17(20)21/h2-5,18H,1H3,(H,15,19)(H,13,14,16)/b12-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIKQZDNHSIHMX-XGICHPGQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NNC(=O)C2=NNC(=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=N\NC(=O)C2=NNC(=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B3725186.png)
![5-({[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-6-hydroxy-3-(3-methylphenyl)-2,4(3H,5H)-pyrimidinedione](/img/structure/B3725190.png)
![6,7-dimethoxy-2-[(4-methoxyphenyl)amino]-4(1H)-quinazolinone](/img/structure/B3725201.png)


![N-(4-methoxyphenyl)-2-(4-methyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B3725209.png)
![2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]-8-[(2-phenylethyl)thio]-1,9-dihydro-6H-purin-6-one](/img/structure/B3725215.png)
![[4-oxo-2-(tricyclo[3.3.1.1~3,7~]dec-2-ylidenehydrazono)-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B3725225.png)
![5-(2-nitrobenzyl)-1,3-thiazolidine-2,4-dione 2-{[1-(4-fluorophenyl)ethylidene]hydrazone}](/img/structure/B3725246.png)
![3-methylbenzaldehyde [5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3725252.png)

![N'-[4-(dimethylamino)benzylidene]-3-nitro-1H-1,2,4-triazole-5-carbohydrazide](/img/structure/B3725273.png)

![N'-(3-allyl-2-hydroxybenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B3725283.png)